4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide
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Description
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide is a useful research compound. Its molecular formula is C23H21N7O and its molecular weight is 411.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One study detailed the synthesis and characterization of N-[(9E)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, a compound with a complex structure similar to the one of interest. This compound was synthesized and characterized using spectroscopy, microanalysis, and single-crystal X-ray diffractometry, highlighting the intricate structural features of these types of molecules Odame, Hosten, & Tshentu, 2020.
Anticonvulsant Activity
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, sharing structural elements with the target molecule, have been synthesized and tested for anticonvulsant activity. These compounds exhibit broad spectra of activity across several preclinical seizure models, demonstrating the potential therapeutic applications of such molecules Kamiński et al., 2015.
Fluorescence Properties
Another study focused on symmetric hexaazaphenalenes, compounds with structural similarities, synthesized via one-pot condensations. These molecules have shown interesting fluorescence properties and the ability to form hydrogen-bonded chiral helices, suggesting potential applications in materials science and as molecular sensors Suzuki et al., 2010.
Anticancer Agents
Derivatives incorporating the thiazole moiety, akin to the chemical structure of interest, have been synthesized and evaluated as potent anticancer agents. This research demonstrates the significant pharmacological potential of such compounds, particularly against specific cancer cell lines, further emphasizing the relevance of these complex molecules in therapeutic applications Gomha et al., 2017.
Molecular Engineering
The engineering of molecular crystals using derivatives of hexaphenylbenzene, related to the core structure of the compound , showcases the application of such molecules in designing materials with predetermined properties. These studies underline the versatility of these compounds in materials science, particularly in creating hydrogen-bonded networks for various applications Maly et al., 2007.
Properties
IUPAC Name |
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-N-prop-2-enylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-2-15-24-20(31)14-8-13-19-26-27-23-29(19)18-12-7-6-11-17(18)22-25-21(28-30(22)23)16-9-4-3-5-10-16/h2-5,9-10,17-18,21-22,25,28H,1,6-8,11-15H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIEWOGAWNTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC1=NN=C2N1C3CCCCC3C4N2NC(N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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